AHR agonist 4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AHR agonist 4 is a compound that targets the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor plays a crucial role in mediating the effects of environmental pollutants, regulating immune responses, and maintaining cellular homeostasis

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of AHR agonist 4 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired chemical properties. Common reagents used in the synthesis include halogenated aromatic hydrocarbons, organometallic reagents, and various catalysts .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assessment .

化学反应分析

Types of Reactions: AHR agonist 4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

科学研究应用

AHR agonist 4 has a wide range of applications in scientific research, including:

Chemistry: Used as a tool to study the aryl hydrocarbon receptor’s role in chemical reactions and molecular interactions.

Biology: Investigated for its effects on cellular processes, gene expression, and immune responses.

Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.

Industry: Utilized in the development of new materials and chemical processes

作用机制

AHR agonist 4 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation and translocation to the nucleusThis binding regulates the expression of various genes involved in detoxification, immune responses, and cellular metabolism .

相似化合物的比较

2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AHR agonist known for its toxic effects.

Indirubin: A natural product with AHR agonist activity, used in traditional medicine.

VAF347: A synthetic AHR agonist with immunomodulatory properties

Uniqueness of AHR Agonist 4: this compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. This selectivity allows for targeted modulation of AHR-related pathways, making it a valuable tool for research and potential therapeutic applications .

生物活性

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in numerous biological processes, including immune modulation, detoxification, and inflammation. AHR agonist 4 (AGT-4), a synthetic compound, has emerged as a potent activator of AhR signaling pathways. Below is a detailed exploration of its biological activity, supported by experimental findings and case studies.

This compound activates AhR by binding to its ligand-binding domain, leading to the translocation of the receptor-ligand complex into the nucleus. This complex interacts with xenobiotic response elements (XREs) on DNA, initiating transcription of downstream genes such as CYP1A1 and CYP1B1 , which are key markers of AhR activation .

- Canonical Pathway Activation : AGT-4 induces transcriptional activity in human monocytes (THP-1) and colon epithelial cells (Caco-2), as evidenced by luciferase reporter assays and upregulation of CYP1A1 mRNA .

- Immune Modulation : It promotes anti-inflammatory effects by influencing NF-κB signaling pathways, steering dendritic cells toward an immunosuppressive phenotype .

Immune Regulation

AGT-4 modulates both innate and adaptive immune responses:

- T Cell Differentiation : It suppresses pro-inflammatory Th17 cells while promoting regulatory T cell (Treg) differentiation and proliferation. This is accompanied by increased interleukin-10 (IL-10) production and cytotoxic T-lymphocyte-associated antigen 4 (CTLA-4) expression .

- Dendritic Cells : AGT-4 directs dendritic cells toward anti-inflammatory phenotypes by modulating canonical NF-κB pathways .

Anti-inflammatory Properties

AGT-4 exhibits potent anti-inflammatory effects:

- In vitro studies demonstrate its ability to reduce inflammatory cytokines while increasing IL-10 levels .

- In vivo models highlight its role in ameliorating colitis through the modulation of gut intraepithelial lymphocytes (IELs), reducing apoptosis rates, and altering cytokine profiles .

Gut-Brain Axis

Activation of AhR by AGT-4 impacts the gut microbiota and systemic inflammation:

- AGT-4 enhances the expression of antimicrobial peptides like REGIIIβ and REGIIIγ, which alter gut microbiota composition and reduce colitis severity in animal models .

- It potentially influences central nervous system (CNS) inflammation through regulatory T cell migration from the gut to CNS tissues .

In Vitro Studies

| Cell Line | Dose | Biological Effect | Reference |

|---|---|---|---|

| THP-1 | 1.5 µM | Increased CYP1A1 expression | |

| Caco-2 | 1.5 µM | Enhanced AHR activation after 24 hours |

In Vivo Studies

| Model | Dose | Observations | Reference |

|---|---|---|---|

| Zebrafish Embryos | Not specified | No observed toxicity | |

| C57BL/6 Mice | Oral administration | Reduced colitis severity |

Case Study: Colitis Model

In a mouse model of dextran sodium sulfate (DSS)-induced colitis:

- Administration of AGT-4 significantly reduced colonic inflammation.

- Enhanced IEL survival was observed, with reduced IFN-γ production and increased IL-10 levels.

- These effects were attributed to AhR activation in response to microbial metabolites .

Therapeutic Potential

AGT-4 shows promise as a therapeutic agent for immune-mediated diseases:

- Inflammatory Bowel Disease (IBD) : Its ability to modulate gut immunity positions it as a potential adjuvant for existing therapies like TNF inhibitors .

- Skin Diseases : Similar to tapinarof, another AhR agonist, AGT-4 may have applications in treating inflammatory skin conditions such as psoriasis .

属性

分子式 |

C14H10N4OS |

|---|---|

分子量 |

282.32 g/mol |

IUPAC 名称 |

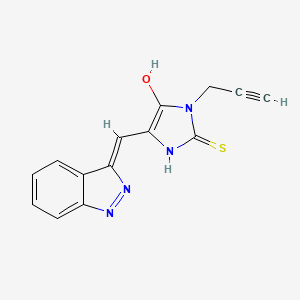

4-hydroxy-5-[(Z)-indazol-3-ylidenemethyl]-3-prop-2-ynyl-1H-imidazole-2-thione |

InChI |

InChI=1S/C14H10N4OS/c1-2-7-18-13(19)12(15-14(18)20)8-11-9-5-3-4-6-10(9)16-17-11/h1,3-6,8,19H,7H2,(H,15,20)/b11-8- |

InChI 键 |

XPTQASHTNTVBCS-FLIBITNWSA-N |

手性 SMILES |

C#CCN1C(=C(NC1=S)/C=C\2/C3=CC=CC=C3N=N2)O |

规范 SMILES |

C#CCN1C(=C(NC1=S)C=C2C3=CC=CC=C3N=N2)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。